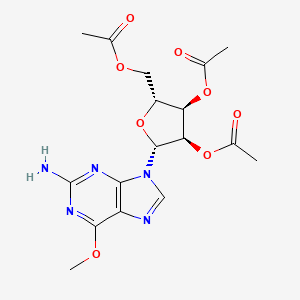

Guanosine, 6-O-methyl-, 2',3',5'-triacetate

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR :

- Acetyl Methyl Protons : Three singlets near δ 2.0–2.1 ppm, corresponding to the methyl groups of the acetate substituents .

- Ribose Protons : Complex splitting patterns between δ 4.0–6.0 ppm, reflecting the deshielding effects of acetyl groups and the ribose’s stereochemistry. The 1' proton (linked to the purine base) typically resonates upfield due to anisotropic effects from the aromatic ring.

- 6-O-Methyl Group : A singlet near δ 3.3–3.5 ppm, characteristic of the methoxy substituent on the guanine base.

- Purine Protons : Aromatic protons (H8 and H2) appear as singlets between δ 7.5–8.5 ppm, with H8 typically downfield due to electron-withdrawing effects from the adjacent methoxy group.

¹³C NMR :

- Acetyl Carbonyls : Peaks near δ 170–175 ppm, indicative of ester carbonyl groups.

- Purine Carbons : The C6 methoxy carbon resonates near δ 55–60 ppm, while aromatic carbons (C2, C4, C5, and C8) appear between δ 110–160 ppm.

Infrared (IR) Spectroscopy

- Ester Carbonyl Stretch : A strong absorption band near 1740 cm⁻¹, attributed to the C=O bonds of the acetate groups.

- Methoxy C-O Stretch : A signal near 1250–1050 cm⁻¹, corresponding to the C-O bond in the 6-O-methyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Absorption Maxima : A peak near 260 nm, characteristic of the conjugated π-system in the purine base. The methoxy substitution at C6 may induce a slight bathochromic shift compared to unmodified guanosine.

These spectral features collectively provide a fingerprint for verifying the compound’s identity and purity in synthetic workflows .

Properties

Molecular Formula |

C17H21N5O8 |

|---|---|

Molecular Weight |

423.4 g/mol |

IUPAC Name |

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-methoxypurin-9-yl)oxolan-2-yl]methyl acetate |

InChI |

InChI=1S/C17H21N5O8/c1-7(23)27-5-10-12(28-8(2)24)13(29-9(3)25)16(30-10)22-6-19-11-14(22)20-17(18)21-15(11)26-4/h6,10,12-13,16H,5H2,1-4H3,(H2,18,20,21)/t10-,12-,13-,16-/m1/s1 |

InChI Key |

YAVRBZMNRKEHAZ-XNIJJKJLSA-N |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(N=C3OC)N)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(N=C3OC)N)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Acetylation Reaction Conditions

The ribose hydroxyl groups of guanosine are acetylated using acetic anhydride in the presence of a base catalyst. A representative procedure involves:

-

Reagents : Acetic anhydride (5–10 equiv), 4-dimethylaminopyridine (DMAP, 0.1 equiv), and anhydrous pyridine as the solvent.

-

Reaction Time : 48–72 hours at room temperature under inert atmosphere.

-

Workup : The reaction mixture is diluted with toluene and evaporated under reduced pressure to remove excess reagents. The crude product, 2',3',5'-tri-O-acetylguanosine, is typically obtained in >95% yield and purified via recrystallization or silica gel chromatography.

Table 1: Optimization of Acetylation Conditions

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Acetic Anhydride (equiv) | 5 | 10 | 8 |

| Catalyst | Pyridine | DMAP | DMAP (0.1 equiv) |

| Time (hours) | 48 | 72 | 72 |

| Yield (%) | 85 | 95 | 95 |

Characterization of Triacetylated Intermediate

-

NMR Analysis : H NMR (CDCl₃, 400 MHz) shows acetyl methyl signals at δ 2.05–2.15 ppm and ribose protons between δ 5.20–6.00 ppm.

-

Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 485.1 [M+H]⁺ for C₁₉H₂₄N₅O₈.

Methylation at the 6-O Position of Guanosine

Activation of the 6-O Position

Direct methylation of the 6-O position is hindered by the poor nucleophilicity of the guanine oxygen. To overcome this, the 6-O position is activated using a benzotriazole-based intermediate:

-

Reagents : 1H-Benzotriazole (1.2 equiv), dicyclohexylcarbodiimide (DCC, 1.5 equiv), and anhydrous dimethylformamide (DMF).

-

Procedure : The triacetylated guanosine is treated with benzotriazole and DCC at 0°C for 2 hours, followed by warming to room temperature for 12 hours. This yields the 6-O-(benzotriazol-1-yl) intermediate, which is isolated via filtration and solvent evaporation.

Methylation via Nucleophilic Substitution

The activated intermediate undergoes displacement with a methyl nucleophile:

-

Reagents : Sodium methoxide (3 equiv) in methanol or methyl iodide (2 equiv) in tetrahydrofuran (THF).

-

Reaction Conditions : 24 hours at 60°C under nitrogen atmosphere.

-

Workup : The product is purified by reversed-phase HPLC using a C18 column with a gradient of acetonitrile/water (0.1% trifluoroacetic acid).

Table 2: Comparison of Methylation Methods

| Method | Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Nucleophilic Substitution | NaOMe/MeOH | Methanol | 60 | 65 |

| Alkylation | CH₃I/THF | THF | 25 | 45 |

Alternative Synthetic Routes

Mitsunobu Reaction for Direct Methylation

The Mitsunobu reaction offers an alternative pathway for introducing the methyl group without prior activation:

-

Reagents : Diethyl azodicarboxylate (DEAD, 1.5 equiv), triphenylphosphine (1.5 equiv), and methanol (5 equiv) in THF.

-

Procedure : The triacetylated guanosine is reacted with DEAD and triphenylphosphine at 0°C, followed by addition of methanol. The mixture is stirred for 24 hours at room temperature.

-

Yield : 55–60%, with minor byproducts from phosphine oxide formation.

Analytical Validation and Quality Control

High-Performance Liquid Chromatography (HPLC)

Spectroscopic Characterization

-

H NMR : Key signals include the methyl group at δ 3.45 ppm (s, 3H) and acetylated ribose protons (δ 2.05–2.15 ppm).

-

C NMR : The 6-O-methyl carbon appears at δ 56.8 ppm, while acetyl carbonyls resonate at δ 170.2–170.8 ppm.

Industrial-Scale Production Considerations

Process Optimization

Chemical Reactions Analysis

Types of Reactions

Guanosine, 6-O-methyl-, 2’,3’,5’-triacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the removal of the acetyl groups, yielding the deprotected form of the compound.

Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions include deprotected guanosine derivatives, oxo derivatives, and substituted nucleosides.

Scientific Research Applications

Guanosine, 6-O-methyl-, 2’,3’,5’-triacetate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleic acid derivatives.

Biology: The compound is studied for its role in RNA modification and its potential effects on gene expression.

Medicine: Research is ongoing to explore its potential as an antiviral and anticancer agent.

Industry: It is used in the development of diagnostic tools and as a standard in analytical chemistry.

Mechanism of Action

The mechanism of action of Guanosine, 6-O-methyl-, 2’,3’,5’-triacetate involves its incorporation into nucleic acids, where it can affect the stability and function of RNA and DNA. The methylation at the 6-O position and acetylation at the 2’, 3’, and 5’ positions can influence the compound’s interaction with enzymes and other proteins involved in nucleic acid metabolism. These modifications can lead to changes in gene expression and cellular function.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₇H₂₁N₅O₈ (derived from C₁₆H₁₉N₅O₈ in with additional methyl group)

- Molecular Weight : ~423.38 g/mol

- Melting Point: ~213°C (similar to non-methylated triacetyl-guanosine)

- Solubility : Expected to be soluble in organic solvents (e.g., DMSO, chloroform) due to acetyl groups.

Comparison with Structurally Similar Compounds

Inosine, 6-thio-, 2',3',5'-triacetate (CAS 3021-21-4)

Structural Differences :

Guanosine 2',3',5'-tribenzoate (CAS 66048-53-1)

Structural Differences :

Nicotinic Acid Riboside Triacetate (NARTA)

Structural Differences :

2',3',5'-Tri-O-acetyl-5-(trifluoromethyl)uridine

Structural Differences :

- Base : Uracil with trifluoromethyl vs. guanine.

- Substituent : 5-CF₃ vs. 6-O-methyl .

Biological Activity

Guanosine, 6-O-methyl-, 2',3',5'-triacetate is a modified nucleoside that has garnered attention in biochemical research due to its unique structural modifications and potential biological activities. This compound features three acetyl groups at the 2', 3', and 5' positions of the ribose sugar and a methoxy group at the 6-position of the purine base. These modifications enhance its stability and solubility, making it a valuable tool in molecular biology and proteomics.

Structural Characteristics

The molecular formula for this compound is C₁₃H₁₅N₅O₇, with a molecular weight of approximately 325.29 g/mol. The structural modifications significantly influence its interactions with nucleic acids and proteins, which are critical for understanding its biological activity.

This compound is believed to interact with nucleic acids in several ways:

- Gene Regulation : Modifications to nucleosides can affect RNA stability and translation, potentially influencing gene expression.

- Protein Interactions : The compound may alter protein binding affinities, impacting various cellular processes.

- Cellular Processes : Its interactions are crucial for understanding its roles in cellular signaling pathways and potential therapeutic applications.

Research Findings

Recent studies have highlighted the biological activities of this compound:

- Nucleic Acid Interactions : Research indicates that the compound can influence the stability and function of RNA molecules. For example, it has been shown to enhance the stability of RNA duplexes through improved base stacking interactions due to its acetylation pattern.

- TLR Antagonism : Similar compounds like 2'-O-methyl guanosine have been identified as antagonists of Toll-like receptors (TLR7 and TLR8), suggesting that this compound may exhibit similar properties. These interactions could play a role in modulating immune responses .

- Therapeutic Potential : While specific therapeutic applications for this compound are not yet established, its role in proteomics and molecular biology highlights its importance for future drug development.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Guanosine | Natural nucleoside without modifications | Baseline for comparison; lacks methylation |

| 2',3',5'-Tri-O-acetylguanosine | Acetyl groups at the same positions without methylation | Lacks the methoxy group at the 6-position |

| N-Phenyl Guanosine, 2',3',5'-triacetate | Contains a phenyl group instead of a methoxy group | May exhibit different biochemical properties |

| Guanosine, 6-thio-, 2',3',5'-triacetate | Contains a sulfur atom substitution at position six | Provides unique reactivity due to sulfur substitution |

The uniqueness of this compound lies in its specific acetylation and methylation patterns, which may influence its biochemical properties and interactions differently compared to these similar compounds.

Case Studies

Several case studies have explored the biological activity of modified guanosines:

- A study demonstrated that short RNA fragments containing modified guanosines effectively inhibited TLR7 signaling pathways in vitro, suggesting potential applications in controlling inflammatory responses .

- Another investigation focused on the synthesis of various nucleoside analogs for antiviral purposes, highlighting how structural modifications can enhance bioactivity against viral targets .

Q & A

Q. What are the key synthetic pathways for preparing Guanosine, 6-thio-, 2',3',5'-triacetate, and what methodological considerations are critical for optimizing yield and purity?

The synthesis involves two steps:

Acetylation : React guanosine with acetic anhydride in pyridine to protect the 2', 3', and 5' hydroxyl groups .

Thio-substitution : Introduce sulfur at position 6 using thiourea under controlled pH and temperature to avoid side reactions .

Optimization :

- Monitor reaction temperatures (typically 0–25°C) to prevent over-acetylation.

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Q. How does the compound’s structural modification (6-thio substitution + triacetylation) influence its biological activity compared to unmodified guanosine?

- 6-Thio substitution : Disrupts Watson-Crick base pairing via altered hydrogen bonding, leading to mismatched incorporation into DNA/RNA and replication stress .

- Triacetylation : Enhances lipophilicity, improving cellular uptake and metabolic stability. The acetyl groups are hydrolyzed intracellularly to release the active 6-thioguanosine .

- Functional impact : Induces telomere dysfunction in telomerase-positive cancer cells (IC50 0.7–2.9 µM) by competing with natural nucleotides during replication .

Q. What analytical techniques are essential for characterizing the compound’s structure and purity?

- NMR (¹H/¹³C) : Confirm acetylation patterns (δ 2.0–2.1 ppm for methyl groups) and thio-substitution (absence of C6 proton) .

- LC-MS/MS : Quantify purity (>98%) and detect positional isomers (e.g., 3',5'-diacetyl byproducts) using reverse-phase C18 columns .

- Elemental analysis : Validate sulfur content (theoretical: 7.53%) to confirm successful thio-introduction .

Advanced Research Questions

Q. How can researchers resolve contradictory reports on the compound’s IC50 values (0.7–µM) across cancer cell lines?

Methodological strategies :

- Standardize assays : Use matched viability protocols (e.g., WST-1 vs. MTT) and normalize results to telomerase activity (TRAP assay) .

- Control metabolic variability : Pre-treat cells with esterase inhibitors to standardize intracellular deacetylation rates .

- Validate with orthogonal models : Compare 2D monolayers vs. 3D spheroids to assess penetration efficiency .

Q. What experimental designs are recommended to study the compound’s dual mechanism of action (telomere disruption vs. RNase H inhibition)?

- Telomere-specific effects :

- Use CRISPR-engineered telomerase-negative (ALT pathway) vs. telomerase-positive cells .

- Perform FISH staining to quantify telomere shortening after 5–10 population doublings .

- RNase H inhibition :

- Employ gel-shift assays with DNA-RNA hybrids to measure cleavage inhibition .

- Compare activity against 6-thioguanosine (non-acetylated analog) to isolate acetylation-dependent effects .

Q. How can batch-to-batch variability in acetyl group positioning be minimized during scale-up synthesis?

- Process optimization :

- Use kinetic studies (HPLC monitoring) to identify optimal reaction times for complete 2',3',5'-triacetylation .

- Implement in-line FTIR to detect residual acetic anhydride and prevent over-acetylation .

- Quality control :

- Apply quantitative ¹H-NMR with an internal standard (e.g., 1,4-dinitrobenzene) to quantify positional isomers (<2% threshold) .

Q. What strategies improve the compound’s stability in aqueous solutions for in vivo studies?

- Formulation : Prepare lyophilized powders with cryoprotectants (trehalose/mannitol) and reconstitute in DMSO/PBS (pH 7.4) immediately before use .

- Stability testing : Monitor degradation via UPLC at 4°C, 25°C, and 37°C to establish shelf-life guidelines (typically <48 hours in solution) .

Comparative and Mechanistic Studies

Q. How does the compound’s activity compare to structurally similar analogs (e.g., 6-thioguanosine or 2',3',5'-tri-O-acetylguanosine)?

- 6-Thioguanosine : Lacks acetyl groups, resulting in faster renal clearance and reduced bioavailability in murine models .

- Tri-O-acetylguanosine : Missing the 6-thio group, it shows no telomerase inhibition but retains RNase H activity (IC50 >10 µM) .

- Synergy : Co-administration with deacetylase inhibitors (e.g., bisabolol) enhances intracellular activation of 6-thioguanosine .

Q. What computational methods can predict the compound’s interaction with telomeric DNA G-quadruplexes?

- Molecular docking : Use AutoDock Vina with telomeric repeat (TTAGGG)4 structures to model binding affinities .

- MD simulations : Analyze stability of 6-thio-dGTP incorporation into DNA using AMBER force fields (≥100 ns trajectories) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.